2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O2. It features a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with amidoximes under acidic conditions. For instance, the reaction can be carried out in tetrahydrofuran (THF) under reflux for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
Reduction: Formation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Comparison: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a 1,2,4-oxadiazole ring. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups or have different substituents .
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQLUUWDLSUKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640217 | |
Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-54-5 | |
Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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